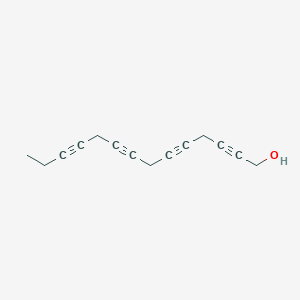

2,5,8,11-Tetradecatetrayn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

tetradeca-2,5,8,11-tetrayn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2,5,8,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJWRKKYNKEUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#CCC#CCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 2,5,8,11 Tetradecatetrayn 1 Ol

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry offers powerful tools to forecast the chemical behavior of molecules like 2,5,8,11-Tetradecatetrayn-1-ol. Through the application of quantum mechanical calculations, it is possible to model reaction pathways and predict the feasibility of chemical transformations, providing a theoretical framework that can guide experimental synthesis and characterization. rsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are crucial determinants of a molecule's kinetic stability and reactivity. acs.org

For polyynes, a general and well-established trend is that the HOMO-LUMO gap decreases as the length of the conjugated polyyne chain increases. acs.org This is because the addition of more π-conjugated bonds leads to a smaller energy separation between the bonding and antibonding molecular orbitals. A smaller HOMO-LUMO gap typically implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

| Compound Name | Number of Acetylene (B1199291) Units | Illustrative HOMO Energy (eV) | Illustrative LUMO Energy (eV) | Illustrative HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 2,5-Hexadiyn-1-ol | 2 | -6.5 | -0.5 | 6.0 |

| 2,5,8-Nonatriyn-1-ol | 3 | -6.3 | -1.0 | 5.3 |

| This compound | 4 | -6.2 | -1.4 | 4.8 |

| 2,5,8,11,14-Heptadecapentayn-1-ol | 5 | -6.1 | -1.7 | 4.4 |

This table is illustrative and intended to demonstrate the general trend of the HOMO-LUMO gap in polyynols.

The delocalized π-system of this compound would see the HOMO and LUMO distributed along the carbon chain. The HOMO is typically characterized by bonding interactions across the triple bonds and antibonding interactions across the single bonds, while the LUMO has the opposite character. This distribution makes the carbon chain the primary site for many chemical reactions.

To gain a deeper understanding of reaction mechanisms, computational chemists perform transition state analysis. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy difference between the reactants and the transition state is the activation energy, which is a key factor in determining the reaction rate. acs.org

For a molecule like this compound, a key chemical transformation could be an electrophilic addition to one of the carbon-carbon triple bonds. The high electron density of the π-bonds makes them susceptible to attack by electrophiles. Computational methods, particularly DFT, can be employed to model the entire reaction pathway, including the reactants, transition state, and products. rsc.org

The analysis would involve locating the transition state structure on the potential energy surface and calculating its energy. This allows for the determination of the activation energy barrier. rsc.org Furthermore, the geometry of the transition state provides insights into the stereochemistry and regioselectivity of the reaction. For instance, in an addition reaction, it would be possible to predict which of the four triple bonds is most reactive and what the preferred orientation of the incoming electrophile is.

Below is an illustrative data table showing the type of information that would be obtained from a transition state analysis for a hypothetical electrophilic addition of H+ to this compound.

| Reaction Step | Parameter | Illustrative Calculated Value |

|---|---|---|

| Electrophilic Addition of H+ | Activation Energy (kcal/mol) | 15.2 |

| Transition State Bond Length (C-H, Å) | 1.5 | |

| Imaginary Frequency (cm-1) | -450 |

This table is illustrative. The values are hypothetical and serve to demonstrate the outputs of a transition state analysis.

The imaginary frequency is a characteristic of a true transition state, representing the vibrational mode along the reaction coordinate. Such computational studies are invaluable for understanding the reactivity of complex molecules like polyynes and for designing synthetic routes to new materials. researchgate.net

Advanced Synthetic Methodologies for 2,5,8,11 Tetradecatetrayn 1 Ol

Strategies for Large-Scale Synthesis and Process Optimization

The industrial-scale synthesis of complex polyynes such as 2,5,8,11-Tetradecatetrayn-1-ol presents significant challenges due to the inherent instability of long, conjugated acetylenic chains and the often hazardous nature of the required reagents and intermediates. Consequently, the development of robust, scalable, and optimized synthetic routes is of paramount importance. This section outlines potential strategies for the large-scale production of this compound, focusing on a convergent synthetic approach and principles of process intensification.

A plausible retrosynthetic analysis of this compound suggests a convergent approach, wherein the molecule is assembled from smaller, more readily prepared fragments. The Cadiot-Chodkiewicz coupling, a powerful method for the formation of unsymmetrical diynes, is a suitable reaction for the key bond-forming step. alfa-chemistry.comrsc.orgorganic-chemistry.orgwikipedia.orgresearchgate.netrsc.org This strategy involves the coupling of a terminal alkyne with a haloalkyne, catalyzed by a copper(I) salt. alfa-chemistry.comrsc.orgorganic-chemistry.orgwikipedia.orgresearchgate.netrsc.org

For the synthesis of this compound, this would involve the coupling of two key intermediates: a terminal diyne fragment and a functionalized bromoalkyne. The synthesis of these precursors would need to be efficient and scalable. For instance, the terminal diyne could be prepared from commercially available starting materials, and the bromoalkyne fragment would require the introduction of a hydroxyl group, which may need to be protected during the coupling reaction.

The optimization of the Cadiot-Chodkiewicz coupling is crucial for achieving high yields and selectivity on a large scale. Several parameters can be fine-tuned, including the catalyst system, solvent, temperature, and base. rsc.orgjk-sci.com The choice of copper(I) salt (e.g., CuI, CuBr) and the use of a suitable ligand, such as a primary amine (e.g., piperidine) or a bidentate ligand, can significantly influence the reaction outcome. rsc.orgjk-sci.com Furthermore, the addition of a reducing agent like hydroxylamine (B1172632) hydrochloride can help maintain the copper catalyst in its active Cu(I) state.

Process intensification offers a paradigm shift from traditional batch processing to more efficient, safer, and sustainable continuous manufacturing. acs.orgajinomoto.comrroij.comfrontiersin.orgnumberanalytics.comgspchem.comfraunhofer.de For the synthesis of a potentially unstable and hazardous compound like this compound, continuous flow chemistry provides several advantages. rsc.orgmt.comvapourtec.com The small internal volume of flow reactors minimizes the inventory of hazardous materials at any given time, thereby enhancing safety. rsc.orgmt.comvapourtec.com The high surface-area-to-volume ratio in these reactors allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hot spots that could lead to decomposition or side reactions. rsc.orgmt.comvapourtec.com

A continuous flow setup for the Cadiot-Chodkiewicz coupling could involve pumping streams of the terminal diyne, the bromoalkyne, the catalyst solution, and the base into a heated reactor coil. The residence time in the reactor can be precisely controlled to maximize conversion while minimizing byproduct formation. Downstream processing, including quenching, extraction, and purification, could also be integrated into a continuous flow system.

The following data tables summarize key parameters that would require optimization for the large-scale synthesis of this compound via a Cadiot-Chodkiewicz coupling.

Table 1: Catalyst System Optimization for Cadiot-Chodkiewicz Coupling

| Catalyst System | Ligand | Additive | Potential Advantages |

| CuI | Piperidine | Hydroxylamine HCl | Classical, well-established conditions. |

| CuBr | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | - | Can enhance solubility and reaction rates. |

| CuCl/Supported Catalyst | Amine-functionalized resin | - | Facilitates catalyst removal and recycling. |

| Iron-based catalyst | 2,2′-bipyridyl ligand | Zinc (as reductant) | Potentially more economical and environmentally benign. acs.org |

Table 2: Reaction Condition Optimization

| Parameter | Range | Considerations |

| Solvent | Methanol, Ethanol, THF, DMF | Solubility of reactants and catalyst, boiling point for temperature control. |

| Temperature (°C) | 25 - 80 | Balance between reaction rate and stability of the polyyne product. |

| Base | Piperidine, Diethylamine, Triethylamine | Strength of the base can influence the rate of deprotonation of the terminal alkyne. |

| Reactant Concentration (M) | 0.1 - 1.0 | Higher concentrations can increase throughput but may also lead to side reactions. |

By systematically optimizing these parameters, it is possible to develop a robust and efficient process for the large-scale synthesis of this compound. The adoption of continuous flow technology would further enhance the safety, efficiency, and scalability of the manufacturing process.

Spectroscopic Characterization and Structural Elucidation of 2,5,8,11 Tetradecatetrayn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the terminal alcohol group, the methylene (B1212753) protons adjacent to the alcohol and the acetylenic moieties, and any terminal alkyne protons. The integration of these signals would confirm the number of protons in each unique environment.

The ¹³C NMR spectrum would be crucial for identifying all 14 carbon atoms in the molecule. The four pairs of sp-hybridized carbons of the alkyne groups would resonate in a characteristic downfield region, distinct from the sp³-hybridized carbons of the alkyl chain and the carbon bearing the hydroxyl group.

Table 1: Predicted NMR Data for 2,5,8,11-Tetradecatetrayn-1-ol

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| 1 | ~60-65 | ~3.6 (t) |

| 2 | ~20-25 | ~2.3 (m) |

| 3 | ~65-85 | - |

| 4 | ~65-85 | - |

| 5 | ~65-85 | ~2.8 (m) |

| 6 | ~65-85 | - |

| 7 | ~65-85 | - |

| 8 | ~65-85 | ~2.8 (m) |

| 9 | ~65-85 | - |

| 10 | ~65-85 | - |

| 11 | ~65-85 | ~2.8 (m) |

| 12 | ~65-85 | - |

| 13 | ~15-20 | ~1.0 (t) |

| 14 | ~10-15 | ~0.9 (t) |

Note: This table is predictive and not based on experimental data.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assemble the structure, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, showing the coupling between the protons on C-1 and C-2.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Polyacetylene and Alcohol Vibrations

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching vibration would appear in the 1050-1260 cm⁻¹ range. The most characteristic feature of the polyacetylene chain would be the C≡C stretching vibrations. Due to the conjugated nature of the tetrayne system, these would appear as one or more sharp, weak to medium bands in the 2100-2260 cm⁻¹ region. Raman spectroscopy would be particularly sensitive to the symmetric C≡C stretching modes of the polyacetylene backbone.

Table 2: Predicted IR and Raman Active Vibrations for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C≡C | Stretching | 2100-2260 (sharp, weak-medium) |

| C-O | Stretching | 1050-1260 |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This would allow for the calculation of its elemental formula (C₁₄H₁₄O) with high accuracy, confirming the molecular composition. The fragmentation pattern observed in the mass spectrum would likely involve the loss of water (M-18) from the alcohol group and characteristic cleavages along the carbon chain, particularly at the propargylic positions, providing further corroboration of the structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Data Type | Predicted Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O |

| Exact Mass | 198.1045 |

| Molecular Weight | 198.26 |

| Key Fragments (m/z) | [M-H₂O]⁺, fragments from chain cleavage |

Note: This table is predictive and not based on experimental data.

Advanced X-ray Crystallography and Diffraction Studies of this compound Currently Unavailable in Publicly Accessible Research

As of the latest available data, detailed research findings from advanced X-ray crystallography and diffraction studies for the specific chemical compound this compound are not present in the public scientific literature. Extensive searches of chemical and crystallographic databases have not yielded any specific crystal structure data, such as a Crystallographic Information File (CIF), or peer-reviewed publications detailing the single-crystal X-ray diffraction analysis of this molecule.

While the compound this compound is cataloged by some chemical suppliers, confirming its synthesis and availability for research purposes, its solid-state structure has not been elucidated and published.

Therefore, it is not possible to provide data tables with crystallographic parameters or a detailed discussion on the molecular geometry and packing of this compound at this time. Further research and publication in this specific area are required to populate this section.

Chemical Transformations and Reactivity of 2,5,8,11 Tetradecatetrayn 1 Ol

Alkyne Metathesis and Cyclization Reactions

Alkyne metathesis is a powerful reaction in organic synthesis that involves the cleavage and reformation of carbon-carbon triple bonds, typically catalyzed by metal alkylidyne complexes. wikipedia.org For a molecule like 2,5,8,11-tetradecatetrayn-1-ol, which is a terminal alkyne, self-metathesis is generally not productive. However, it can undergo ring-closing alkyne metathesis (RCAM) if the molecule is first functionalized to contain a second alkyne group. sigmaaldrich.com This strategy is particularly useful for the synthesis of macrocycles. mdpi.com

The efficiency of alkyne metathesis is highly dependent on the catalyst used. Molybdenum and tungsten complexes are common catalysts for this transformation. wikipedia.org For instance, air-stable molybdenum catalysts have been developed that show good functional group tolerance, including for alcohols. sigmaaldrich.com The driving force for RCAM is often the formation of a small, volatile alkyne byproduct, such as acetylene (B1199291) or 2-butyne, which can be removed from the reaction mixture to drive the equilibrium towards the desired macrocyclic product. wikipedia.org

| Substrate (Di-functionalized Polyyne) | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Dodeca-1,11-diyne | Molybdenum Hexacarbonyl/Resorcinol | Toluene | 160 °C | Cyclododecyne + Ethylene | Moderate | wikipedia.org |

| A long-chain diyne | Air-stable Molybdenum complex | Toluene | High Dilution | Macrocycle | Good | sigmaaldrich.com |

Note: The data presented are for representative alkyne metathesis reactions and not specifically for this compound due to the lack of specific literature data.

Functionalization of the Alcohol Group

The primary alcohol group in this compound is a versatile handle for a variety of functionalization reactions.

Esterification and Etherification Reactions

Esterification: The primary alcohol can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method. chemguide.co.uk For more sensitive substrates, milder conditions can be employed, such as using an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk Oxidative esterification methods have also been developed, for instance, using N-heterocyclic carbenes to catalyze the oxidation of the alcohol to an ester in the presence of an oxidizing agent. organic-chemistry.org

| Alcohol Substrate | Reagent(s) | Conditions | Product | Yield | Reference |

| Primary Alcohol | Carboxylic Acid, H₂SO₄ (cat.) | Heat | Ester | Varies | chemguide.co.uk |

| Primary Alcohol | Acid Chloride, Pyridine | Room Temperature | Ester | High | chemguide.co.uk |

| Benzylic Alcohol | H₂O₂, V-catalyst | Room Temperature | Ester | High | organic-chemistry.org |

Note: The data presented are for general esterification reactions of primary alcohols and are not specific to this compound.

Etherification: The synthesis of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Acid-catalyzed dehydration of two alcohol molecules can also form a symmetrical ether, though this is less controlled. More modern methods involve acid-catalyzed addition of the alcohol to an alkene. acs.org

Oxidation and Reduction Pathways

Oxidation: The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. A key challenge is the selective oxidation to the aldehyde without further oxidation to the carboxylic acid. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose. A particularly effective reagent for the oxidation of propargylic alcohols is manganese dioxide (MnO₂), which selectively oxidizes the alcohol to the corresponding aldehyde or ketone under mild, often neutral, conditions. mychemblog.comresearchgate.net The use of MnO₂ is advantageous as it often does not affect the alkyne functionalities. mychemblog.com

| Alcohol Substrate | Oxidizing Agent | Solvent | Product | Yield | Reference |

| Primary Benzylic Alcohol | MnO₂ | Dichloromethane | Benzaldehyde | High | mychemblog.com |

| Primary Allylic Alcohol | MnO₂ | Petroleum Ether | α,β-Unsaturated Aldehyde | High | mychemblog.com |

| Phenylethanol | MnO₂ (nanoparticles) | Solvent-free, Microwave | Acetophenone | Excellent | ajgreenchem.com |

Note: The data presented are for the oxidation of various alcohols using MnO₂ and are intended to be representative.

Reduction: The term "reduction" of the alcohol group itself is less common than the reduction of other functional groups in the molecule. However, the hydroxyl group can be removed through a two-step process of conversion to a good leaving group (e.g., a tosylate) followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

Reactions Involving Polyacetylene Moieties

The conjugated system of four carbon-carbon triple bonds in this compound is the most reactive part of the molecule, undergoing a variety of addition and cycloaddition reactions.

Hydration and Hydrohalogenation of Alkynes

Hydration: The addition of water across a triple bond, known as hydration, typically requires a catalyst. For terminal alkynes like this compound, the regioselectivity of the addition is a key consideration. Markovnikov hydration, which places the oxygen atom on the more substituted carbon, is typically achieved using mercuric salts (e.g., HgSO₄) in aqueous acid. This reaction initially forms an enol, which then tautomerizes to the more stable ketone. scribd.com

For anti-Markovnikov hydration, which yields an aldehyde from a terminal alkyne, the hydroboration-oxidation sequence is the method of choice. socratic.orgwikipedia.org This involves the reaction of the alkyne with a borane (B79455) reagent (e.g., diborane (B8814927) or a sterically hindered borane like 9-BBN), followed by oxidation with hydrogen peroxide in basic solution. socratic.orglibretexts.orgmasterorganicchemistry.com

| Alkyne Substrate | Reagent(s) | Regioselectivity | Product | Reference |

| Terminal Alkyne | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Methyl Ketone | scribd.com |

| Terminal Alkyne | 1. 9-BBN; 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde | socratic.orgmasterorganicchemistry.com |

Note: This table presents general outcomes for the hydration of terminal alkynes.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to alkynes follows Markovnikov's rule, with the hydrogen adding to the carbon that already has more hydrogen atoms. wikipedia.org The reaction with one equivalent of HX yields a vinyl halide. If a second equivalent of HX is added, a geminal dihalide is formed, where both halogens are attached to the same carbon. libretexts.org The reaction proceeds through a vinyl cation intermediate. wikipedia.org In the presence of peroxides, the addition of HBr proceeds via a radical mechanism and results in anti-Markovnikov addition. libretexts.org

Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)

Diels-Alder Reactions: The conjugated polyyne system can participate in Diels-Alder reactions, although they are generally less reactive as dienophiles than alkenes. The reaction rate is significantly increased when the dienophile is substituted with electron-withdrawing groups. thieme.de A particularly interesting variant is the hexadehydro-Diels-Alder (HDDA) reaction, where a triyne cyclizes to form a benzyne (B1209423) intermediate, which can then be trapped by a suitable diene. nih.govnih.govwikipedia.org This reaction can be extended in a domino fashion with longer polyynes to rapidly build complex polycyclic aromatic systems. nih.govnih.gov

Click Chemistry: The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govcsic.es This reaction provides a highly efficient and regioselective method for the formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an azide. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, including alcohols. beilstein-journals.org

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Product | Yield | Reference |

| Phenylacetylene | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | High | beilstein-journals.org |

| Propargyl-functionalized dextran | Azide-containing β-cyclodextrin | CuBr, PMDETA | DMF | β-cyclodextrin-functionalized dextran | up to 69% | mdpi.com |

Note: The data presented are for representative CuAAC reactions and are not specific to this compound.

Polymerization and Oligomerization Studies of this compound

The polymerization and oligomerization of polyynes, a class of compounds characterized by multiple carbon-carbon triple bonds, are of significant scientific interest due to their potential to form novel carbon-rich materials with unique electronic and optical properties. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from research on analogous polyyne and tetrayne derivatives. The presence of four conjugated alkyne units and a terminal hydroxyl group in this compound suggests several potential pathways for polymerization and oligomerization, primarily through solid-state reactions and cross-linking processes.

One of the most well-documented methods for the polymerization of conjugated polyynes is topochemical polymerization. wikipedia.org This process occurs in the crystalline solid state, where the monomer units are pre-organized in a specific arrangement that facilitates a reaction with minimal atomic or molecular movement. wikipedia.org For polyynes, particularly diacetylenes and tetraynes, topochemical polymerization can be initiated by external stimuli such as heat or UV irradiation. wikipedia.orgresearchgate.net The reaction typically proceeds via a 1,4-addition across the conjugated triple bonds, leading to the formation of a highly ordered polymer with a backbone of alternating double and triple bonds (polydiacetylene). researchgate.net For a tetrayne like this compound, multiple reaction possibilities exist, including 1,4-, 1,6-, and 1,8-addition, which could lead to complex polymer structures. cdnsciencepub.comresearchgate.net The specific outcome of a topochemical polymerization is highly dependent on the crystal packing of the monomer, with optimal parameters for parameters like the tilt angle and translational distance between reacting molecules. cdnsciencepub.com The presence of the terminal hydroxyl group in this compound could influence the crystal packing through hydrogen bonding, potentially aligning the molecules in an arrangement suitable for topochemical polymerization. Studies on other functionalized polyynes have shown that directing groups can be used to control the solid-state assembly and promote polymerization. nih.gov

In addition to ordered polymerization, polyynes are known to undergo less controlled oligomerization and cross-linking reactions, which are often considered decomposition pathways. aip.orgacs.orgresearchgate.net These reactions can be induced by heat, light, or the presence of radical species and are a significant factor in the inherent instability of long polyyne chains. acs.orgresearchgate.net Cross-linking involves the formation of covalent bonds between adjacent polyyne chains, leading to the loss of the linear sp-hybridized carbon structure and the formation of more stable sp2-hybridized carbon networks, which can include pentagonal and hexagonal rings. researchgate.net The tendency for cross-linking generally increases with the length of the polyyne chain and can be influenced by the size of the end-capping groups. acs.org For this compound, the terminal hydroxyl group is a relatively small end group, which might not provide significant steric hindrance to prevent intermolecular interactions and subsequent cross-linking. However, studies on polyyne-threaded rotaxanes have demonstrated that encapsulating the polyyne chain within a macrocycle can effectively prevent laser-induced cross-linking. aip.orgnih.gov

The terminal hydroxyl group of this compound also introduces the possibility of other polymerization mechanisms. For instance, the hydroxyl group could potentially participate in condensation polymerization reactions, although this is less commonly reported for polyynes compared to reactions involving the alkyne backbone. More likely, the hydroxyl group could be chemically modified to introduce other functional groups that are more amenable to specific polymerization techniques. Furthermore, the reactivity of the triple bonds themselves can be exploited. For example, the addition of radicals to the triple bonds of polyynes has been shown to initiate reactions even at low temperatures, leading to the formation of more saturated structures. arxiv.orgaanda.org

Oligomerization studies of terminal polyynes have often focused on oxidative coupling reactions, such as the Glaser, Eglinton-Galbraith, and Hay reactions, to produce longer, well-defined polyyne chains. researchgate.net While these are typically synthetic methods for creating longer polyynes from shorter precursors, they highlight the reactivity of the terminal alkyne proton. In the case of this compound, which has a terminal hydroxyl group but not a terminal alkyne, such coupling reactions would not be directly applicable unless the chain is modified.

The table below summarizes the potential polymerization and oligomerization behaviors of this compound based on the reactivity of analogous polyyne systems.

| Reaction Type | Initiator/Conditions | Potential Products | Influencing Factors |

| Topochemical Polymerization | Heat, UV/γ-irradiation | Highly ordered crystalline polymers (e.g., polydiacetylenes) | Crystal packing, intermolecular distances, presence of hydrogen bonding from the -OH group. wikipedia.orgresearchgate.netcdnsciencepub.com |

| Cross-linking/Oligomerization | Heat, light, radical initiators | Amorphous, cross-linked networks, oligomeric species. aip.orgacs.orgresearchgate.net | Polyyne chain length, steric hindrance of end groups, intermolecular interactions. acs.org |

| Radical Addition | Radical species (e.g., H•, OH•) | Partially or fully saturated carbon chains, functionalized oligomers. arxiv.orgaanda.org | Presence and concentration of radical species, temperature. arxiv.orgacs.org |

Synthesis and Characterization of 2,5,8,11 Tetradecatetrayn 1 Ol Derivatives and Analogues

Modification of the Terminal Alcohol Group

The terminal hydroxyl group of 2,5,8,11-tetradecatetrayn-1-ol serves as a versatile handle for synthetic transformations, allowing for the creation of a diverse range of derivatives. Common modifications include the formation of ethers and esters.

Esterification: The reaction of the alcohol with carboxylic acids or their derivatives, such as acid chlorides, leads to the formation of esters. ncert.nic.in This process, known as esterification, can be catalyzed by acids and is a fundamental reaction in organic synthesis. ncert.nic.in For instance, reacting this compound with acetic anhydride (B1165640) would yield 2,5,8,11-tetradecatetrayn-1-yl acetate. The introduction of different acyl groups allows for systematic variation of the molecule's steric and electronic properties.

Etherification: Another common modification is the conversion of the alcohol to an ether. This can be achieved through various methods, such as the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. These modifications can significantly alter the polarity and hydrogen-bonding capabilities of the parent molecule.

The successful synthesis of these derivatives is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to verify the presence of the new functional group and the integrity of the polyacetylene backbone.

Chain Elongation and Shortening Strategies

Altering the length of the carbon chain in polyacetylenes like this compound has a profound impact on their electronic and physical properties. mit.edu Both chain elongation and shortening strategies are employed to synthesize a series of analogues with varying conjugation lengths. mdpi.comnih.gov

Chain Elongation: Longer polyacetylene chains can be synthesized through coupling reactions. For example, the Cadiot-Chodkiewicz coupling or related cross-coupling methodologies can be used to link smaller acetylenic units, thereby extending the conjugated system. The synthesis of polyacetylenes with increased chain lengths often leads to a red-shift in their UV-Vis absorption spectra, indicating a smaller HOMO-LUMO gap. researchgate.net

Chain Shortening: Conversely, shorter chain analogues can be prepared through oxidative cleavage of the polyacetylene chain or by starting from shorter precursors. Biosynthetic studies in plants have shown that chain-shortening of C16 and longer polyacetylenes can occur via processes like β-oxidation. nih.gov While not a direct synthetic method in the lab, this natural process highlights the possibility of enzymatic or chemical degradation pathways to access shorter chain lengths.

These strategies allow for the creation of a library of compounds with systematically varied chain lengths, enabling detailed studies into the structure-property relationships of polyacetylenes.

Introduction of Heteroatoms or Cyclic Structures into the Polyacetylene Backbone

To further diversify the properties of polyacetylene derivatives, researchers have explored the incorporation of heteroatoms or cyclic structures into the carbon backbone.

Heteroatom Introduction: The replacement of one or more carbon atoms in the polyacetylene chain with heteroatoms such as sulfur, nitrogen, or oxygen can significantly influence the electronic structure and reactivity of the molecule. For instance, the synthesis of thia-analogues, where a sulfur atom replaces a methylene (B1212753) group, can be achieved through multi-step synthetic sequences. The tolerance of modern polymerization catalysts to various functional groups, including heteroatoms, has expanded the scope of accessible heteroatom-containing polyacetylenes. mdpi.commdpi.com

These modifications open up avenues to create polyacetylenes with tailored electronic, optical, and physical properties.

Comparative Reactivity Studies of Derivatives

The systematic synthesis of derivatives and analogues of this compound facilitates comparative studies of their reactivity. These studies provide valuable insights into how structural modifications influence the chemical behavior of the polyacetylene system.

Influence of Functional Groups: The nature of the terminal functional group (e.g., alcohol, ester, ether) can affect the reactivity of the polyacetylene chain. For example, the electron-withdrawing or electron-donating nature of the substituent can influence the electron density along the conjugated system, potentially altering its susceptibility to oxidation, reduction, or addition reactions.

Effect of Chain Length: The length of the polyacetylene chain is a critical determinant of its reactivity. mit.edu Longer, more conjugated systems are often more susceptible to degradation, particularly through oxidation. rsc.org Conversely, the introduction of bulky side groups can sometimes enhance the stability of the polymer by sterically hindering intermolecular reactions.

Impact of Heteroatoms and Cyclic Structures: The incorporation of heteroatoms can introduce new reactive sites into the molecule. For example, a nitrogen atom within the backbone could act as a Lewis base. Cyclic structures can influence reactivity by altering the planarity and accessibility of the polyacetylene chain. rsc.org

Below is a table summarizing the expected impact of various structural modifications on the properties of this compound derivatives.

| Modification | Expected Impact on Properties | Rationale |

| Esterification of terminal alcohol | Increased lipophilicity, altered solubility | Replacement of the polar hydroxyl group with a less polar ester group. |

| Etherification of terminal alcohol | Decreased hydrogen-bonding capability | Removal of the acidic proton of the hydroxyl group. |

| Chain Elongation | Red-shift in UV-Vis absorption, potentially lower stability | Increased conjugation length leads to a smaller energy gap between molecular orbitals. |

| Chain Shortening | Blue-shift in UV-Vis absorption, potentially higher stability | Decreased conjugation length leads to a larger energy gap. |

| Heteroatom (e.g., S, N) incorporation | Altered electronic properties, potential for new reactive sites | Heteroatoms have different electronegativity and lone pairs of electrons compared to carbon. |

| Introduction of cyclic structures | Increased rigidity, enhanced stability | Cyclic structures can restrict conformational freedom and protect the polyacetylene backbone. rsc.org |

These comparative studies are essential for understanding the fundamental chemistry of polyacetylenes and for designing new materials with specific, predictable properties.

Advanced Applications of 2,5,8,11 Tetradecatetrayn 1 Ol and Its Derivatives in Materials Science and Specialized Organic Synthesis

Precursors for Polymeric and Oligomeric Materials

The highly unsaturated and conjugated nature of 2,5,8,11-Tetradecatetrayn-1-ol makes it an ideal monomer for the synthesis of advanced polymers and carbon-based materials. The presence of multiple alkyne functionalities allows for a variety of polymerization reactions.

Conductive Polymers and Carbon-Rich Materials

Polyynes, such as this compound, are direct precursors to polyacetylenes, a major class of intrinsically conductive polymers (ICPs). The conductivity in these materials arises from the delocalized π-electrons along the conjugated backbone of contiguous sp² hybridized carbon centers. Polymerization of tetrayne monomers can be achieved through methods like oxidative coupling, which connects the monomer units to form extended, carbon-rich polymer chains.

The resulting polymers can exhibit metallic or semiconducting properties. While simple polyacetylene can be unstable, the incorporation of functional groups, such as the hydroxyl group in this compound, can improve processability and stability. Furthermore, the thermal treatment of these polyyne-based polymers can lead to the formation of novel carbon-rich materials and serve as models for carbyne, the elusive 1D allotrope of carbon.

Table 2: Comparison of Selected Conductive Polymers

| Polymer | Typical Precursor(s) | Key Structural Feature |

|---|---|---|

| Polyacetylene | Acetylene (B1199291), Substituted Alkynes | Alternating single and double/triple bonds |

| Polyaniline (PANI) | Aniline | Conjugated aromatic amine units |

| Polypyrrole (PPy) | Pyrrole | Polymerized five-membered aromatic rings |

Nanomaterial Fabrication via Polyacetylene Scaffolds

The rigid, rod-like structure of polyynes is a key attribute for the bottom-up fabrication of nanomaterials. Polyacetylene chains, derived from precursors like this compound, can act as molecular wires or rigid scaffolds for organizing other molecules in a precise, nanoscale arrangement.

These scaffolds are being explored in tissue engineering, where the defined structure can guide cell adhesion, growth, and differentiation. By incorporating polyacetylene scaffolds into polymer matrices, composite materials with enhanced mechanical and electrical properties can be created. The ability to functionalize these scaffolds, for instance, by leveraging the terminal hydroxyl group of the precursor, allows for covalent attachment of biomolecules or other nanoparticles, creating highly tailored and functional nanomaterials.

Role in Natural Product Total Synthesis and Biomimetic Pathways

Polyynes are a significant class of natural products found in various plants, fungi, and bacteria, exhibiting a wide range of biological activities. The synthesis and study of these complex molecules are crucial areas of chemical research.

Intermediates in Biosynthetic Pathways of Polyacetylene Natural Products

The biosynthesis of naturally occurring polyacetylenes is a complex process that starts from fatty acid precursors like oleic and linoleic acids. The carbon chain undergoes a series of enzymatic desaturation and acetylenation reactions to introduce the characteristic triple bonds. Molecules structurally similar to this compound are believed to be key intermediates in these pathways. For example, the biosynthesis of falcarinol and falcarindiol, two common polyacetylenes in carrots, involves the formation of various polyacetylene alcohols and related structures. Studying synthetic analogues like this compound helps elucidate these complex biological mechanisms and provides access to rare natural products for further investigation.

Building Blocks for Complex Organic Architectures

In synthetic organic chemistry, the rigidity and defined geometry of the polyyne backbone make this compound a valuable building block for constructing complex, three-dimensional molecular architectures. The terminal alkyne and the hydroxyl group serve as versatile chemical handles for a variety of coupling and functionalization reactions.

Classic and modern cross-coupling reactions are instrumental in utilizing polyyne building blocks. The terminal alkyne can participate in reactions to extend the carbon chain or connect to other molecular fragments. The hydroxyl group can be used to link the rigid polyyne rod to other structures through ester or ether linkages. This modular approach allows chemists to design and construct intricate molecules with precise control over their shape and properties.

Table 3: Key Coupling Reactions for Polyynes

| Reaction Name | Description |

|---|---|

| Glaser Coupling | An oxidative homocoupling of terminal alkynes to form a symmetric diyne. |

| Hay Coupling | A variation of the Glaser coupling using a TMEDA complex as a catalyst for oxidative homocoupling. |

| Cadiot-Chodkiewicz Coupling | A cross-coupling reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical diyne. |

Self-Assembly Studies and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The distinct features of this compound—a rigid, linear backbone and a polar, hydrogen-bonding head group—make it an excellent candidate for self-assembly studies.

The interplay between the hydrophobic polyyne chains and the hydrophilic alcohol groups can drive the spontaneous organization of these molecules into well-defined supramolecular structures, such as monolayers, vesicles, or tubular assemblies. The rigid nature of the polyyne rod prevents random coiling and promotes ordered packing. By studying how molecules like this compound self-assemble, researchers can gain fundamental insights into the principles governing molecular organization, which is crucial for the development of new functional materials and molecular devices.

Table 4: Intermolecular Forces in Polyyne Self-Assembly

| Force | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom like oxygen. | The terminal -OH group can form strong, directional hydrogen bonds, directing the assembly of the polar head groups. |

| π-π Stacking | Non-covalent attractive interactions between aromatic or conjugated π-systems. | The electron-rich triple bonds of the polyyne backbone can interact with neighboring chains, contributing to ordered packing. |

| Van der Waals Forces | Weak, non-specific attractions between molecules. | These forces act along the length of the hydrocarbon chains, promoting aggregation. |

Future Perspectives and Emerging Research Avenues for Polyynyl Alcohols

Integration with Advanced Catalysis Methodologies

The synthesis and functionalization of polyynyl alcohols are critically dependent on catalytic processes. Future advancements in this area are expected to focus on the development of more efficient, selective, and robust catalytic systems.

Key Research Thrusts:

Novel Catalyst Development: Research is ongoing to design and synthesize novel catalysts that can facilitate the controlled polymerization of acetylene (B1199291) and its derivatives to produce polyynyl alcohols with specific chain lengths and functionalities. This includes the exploration of late transition metal catalysts, such as rhodium complexes, which have shown promise in achieving living polymerization of monosubstituted acetylenes, offering control over molecular weight and distribution. mdpi.com The use of palladium and ruthenium catalysts is also being investigated for the efficient polymerization of acetylenes. mdpi.com

Catalyst Systems for Selective Oxidation: The selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a crucial transformation in organic synthesis. mdpi.com Advanced catalytic systems, including those based on gold and palladium nanoparticles, are being developed for the aerobic oxidation of alcohols. mdpi.comresearchgate.net For instance, gold nanoparticles supported on ceria have demonstrated high activity in the low-temperature oxidation of benzyl (B1604629) alcohol, with the catalytic performance being highly dependent on the nanoparticle size. researchgate.net Similarly, palladium-phosphorus alloy nanoparticles have shown enhanced catalytic activity in the selective aerobic oxidation of benzyl alcohol compared to pure palladium nanoparticles. mdpi.com The application of these advanced catalytic methods to polyynyl alcohols could provide pathways to novel functionalized derivatives with tailored electronic and chemical properties.

Enzymatic Catalysis: The use of enzymes in the synthesis and modification of polymers is a growing field. nih.gov A novel enzymatic cascade, independent of the expensive cofactor PQQ, has been developed for the degradation of modified and unmodified poly(vinyl alcohol) (PVA). nih.gov This approach, which utilizes in situ cofactor recycling, presents a sustainable and potentially cost-effective method for polymer modification and degradation that could be adapted for polyynyl alcohols. nih.gov

| Catalyst System | Application in Polyynyl Alcohol Chemistry | Potential Advantages |

| Rhodium Complexes | Controlled polymerization of acetylene derivatives | Living polymerization, control over molecular weight |

| Gold Nanoparticles | Selective oxidation of the alcohol functionality | High activity at low temperatures, size-dependent selectivity |

| Palladium-Phosphorus Alloys | Selective oxidation of the alcohol functionality | Enhanced catalytic activity compared to pure Pd |

| Enzymatic Cascades | Synthesis and modification of the polymer backbone | Green and sustainable, high selectivity |

Exploration of Novel Spectroscopic and Analytical Techniques

A deep understanding of the structure, properties, and dynamics of polyynyl alcohols at the molecular level is essential for their rational design and application. The development and application of novel spectroscopic and analytical techniques are crucial in this regard.

Emerging Techniques and Applications:

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for obtaining vibrational information from molecules at very low concentrations. An innovative approach using in situ SERS has been employed to monitor the formation and degradation of polyynes during pulsed laser ablation in a liquid. arxiv.org This technique allows for the real-time investigation of the dynamics of polyyne chain growth and provides insights into the final distribution of chain lengths. arxiv.org

Advanced Vibrational Spectroscopy: Infrared (IR) spectroscopy is a fundamental tool for the characterization of polyynes. rsc.org Theoretical calculations, such as coupled cluster theory, are being used to predict the full cubic and semidiagonal quartic force fields of polyynes, leading to accurate predictions of their vibrational frequencies and rotational constants. rsc.org These theoretical predictions are invaluable for aiding in the identification of these molecules in laboratory and astronomical settings. rsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of a material. researchgate.net It has been used to characterize the unsaturated carbon atoms in polyacetylene chains synthesized on surfaces, providing insights into their chemical structure. researchgate.netiphy.ac.cn

Non-contact Atomic Force Microscopy (nc-AFM): For detailed structural analysis at the atomic scale, nc-AFM has proven to be a powerful tool. It has been used to image individual polyacetylene chains, confirming their formation and resolving the single chemical bond units. iphy.ac.cn

| Technique | Information Gained | Application to Polyynyl Alcohols |

| In situ SERS | Real-time monitoring of formation and degradation | Understanding polymerization dynamics |

| High-Resolution IR Spectroscopy | Vibrational frequencies and rotational constants | Structural characterization and identification |

| XPS | Elemental composition and chemical states | Probing the electronic structure of the carbon backbone |

| nc-AFM | Atomic-scale structural imaging | Direct visualization of molecular structure |

Green Chemistry Approaches in Polyacetylene Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of polymeric materials to minimize environmental impact. For polyacetylenes and, by extension, polyynyl alcohols, this involves the development of more sustainable synthetic routes and the use of environmentally benign reagents and solvents.

Key Areas of Focus:

Solvent-Free and Water-Based Synthesis: Traditional methods for polyacetylene synthesis often involve the use of volatile organic solvents. Research into solvent-free polymerization techniques, such as photopolymerization of acetylene using glow-discharge, gamma, or ultraviolet irradiation, offers a greener alternative, although it may require cryogenic conditions. wikipedia.org The development of water-soluble catalysts could also enable polymerization in aqueous media, significantly reducing the environmental footprint.

Use of Renewable Feedstocks: While acetylene is the primary building block for polyacetylenes, future research may explore the use of renewable feedstocks for the synthesis of monomers. This aligns with the broader goal of transitioning to a bio-based economy.

Conductive Polymers in Green Analytical Chemistry: Conductive polymers, including polyacetylene derivatives, are finding applications in green analytical chemistry. acs.org They are being used as advanced adsorbents, sensors, and supporting platforms in green extraction methods and the miniaturization of analytical devices. acs.org This highlights a dual role for polyacetylenes in both being synthesized via greener routes and enabling greener analytical methodologies.

Biodegradable Polymers: Poly(vinyl alcohol) is a water-soluble synthetic polymer with some level of biodegradability. nih.gov While polyacetylenes are not typically biodegradable, the incorporation of functional groups or the development of composite materials could enhance their environmental degradation profile.

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational modeling and simulation are becoming indispensable tools for accelerating the discovery and design of new materials with desired properties. For polyynyl alcohols, these approaches can provide valuable insights into their structure-function relationships, guiding experimental efforts.

Computational Approaches and Their Applications:

Predicting Molecular Properties: Molecular modeling simulations are powerful tools for predicting the compatibility of polymer blends, which can be challenging to determine experimentally. nih.gov For instance, the Flory-Huggins interaction parameter, a measure of polymer-polymer miscibility, can be computed to assess the compatibility of different polymer systems. nih.govresearchgate.net These methods can be applied to predict the properties of blends containing polyynyl alcohols.

Modeling Optical and Electronic Properties: Computational models are being developed to predict the optical properties of polymer composites. researchgate.net For example, particle swarm optimization-based support vector regression and ordinary linear regression models have been used to estimate the refractive index and energy gap of polyvinyl alcohol composites. researchgate.net Such models could be adapted to predict the optical and electronic properties of polyynyl alcohols, which are crucial for their potential applications in optoelectronics.

Understanding Structure-Property Relationships: Theoretical studies can elucidate the relationship between the molecular structure of polyynes and their electronic properties. For example, it has been shown that the electronic structure of polyynes with bond length alternation leads to a band gap and semiconducting behavior. rsc.org Computational studies can also explore how factors like chain length and end-groups influence the electronic and photophysical properties of these molecules. rsc.org

Guiding Synthesis: Computational chemistry can inform the development of new synthetic routes. For example, computations have been used to understand the mechanism and stereoselectivity of photochemical reactions involved in the synthesis of monomers for fluorinated polyacetylenes. nih.gov

| Computational Method | Predicted Property | Relevance to Polyynyl Alcohols |

| Molecular Dynamics | Blend compatibility, cohesive energy density | Designing composite materials with desired properties |

| Support Vector Regression | Refractive index, energy gap | Predicting optical and electronic properties for optoelectronic applications |

| Density Functional Theory | Electronic structure, bond length alternation | Understanding fundamental structure-property relationships |

| Quantum Chemistry | Reaction mechanisms, stereoselectivity | Guiding the synthesis of novel monomers and polymers |

Q & A

Q. What are the optimal synthetic routes for 2,5,8,11-Tetradecatetrayn-1-ol, and how can reaction efficiency be monitored?

Methodological Answer: Synthesis optimization involves testing catalysts (e.g., palladium or copper-based systems) and solvent systems (polar vs. non-polar) under controlled temperatures. Reaction progress can be tracked via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify intermediates and byproducts. Purity assessment requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR spectroscopy identifies functional groups (e.g., hydroxyl and alkyne stretches).

- ¹³C and ¹H NMR resolve the carbon chain structure and stereochemistry.

- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray crystallography (if crystallizable) provides definitive structural elucidation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using thermogravimetric analysis (TGA) for thermal degradation profiles and UV-Vis spectroscopy to monitor oxidative changes. Store samples in inert atmospheres (argon) and test solubility in aprotic solvents (e.g., DMSO) to minimize hydrolysis .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s interactions with lipid membranes?

Methodological Answer: Use Langmuir-Blodgett troughs to measure monolayer compression isotherms, revealing insertion dynamics into lipid layers. Fluorescence anisotropy with labeled phospholipids quantifies membrane fluidity changes. Differential scanning calorimetry (DSC) assesses phase transition perturbations caused by the compound .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer: Employ density functional theory (DFT) to calculate bond dissociation energies and electron density maps, focusing on alkyne and hydroxyl groups. Molecular dynamics (MD) simulations model solvent interactions and transition states in proposed reaction mechanisms. Validate predictions with experimental kinetic studies .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Compare experimental conditions (e.g., cell lines, solvent carriers, concentration ranges).

- Perform dose-response assays to establish EC₅₀/IC₅₀ values under standardized protocols.

- Use statistical meta-analysis to identify confounding variables (e.g., pH, temperature) across studies .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.